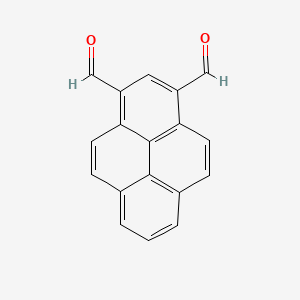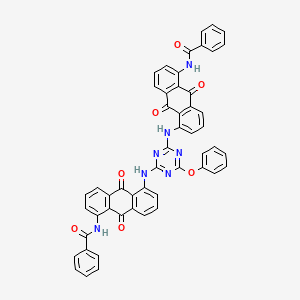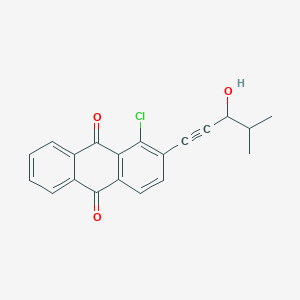
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone, which is substituted with a chlorine atom and a hydroxy-methylpentynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the chlorination of anthracene-9,10-dione to introduce the chlorine atom at the 1-position. This is followed by a Sonogashira coupling reaction to attach the 3-hydroxy-4-methylpent-1-yn-1-yl group. The reaction conditions often include:
Chlorination: Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent like dichloromethane (CH₂Cl₂).
Sonogashira Coupling: Palladium catalyst (Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the anthracene-9,10-dione can be reduced to hydroxyl groups using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH₂Cl₂), Jones reagent in acetone.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide (DMF)).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione depends on its application:
In medicinal chemistry: , it may interact with cellular proteins and enzymes, disrupting specific pathways involved in cancer cell proliferation.
In organic electronics: , its electronic properties facilitate charge transport and light emission, making it suitable for use in OLEDs and OPVs.
類似化合物との比較
Similar Compounds
1-Chloroanthracene-9,10-dione: Lacks the hydroxy-methylpentynyl group, making it less versatile in chemical reactions.
2-(3-Hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione:
Anthracene-9,10-dione: The parent compound, which is less functionalized and thus less reactive.
Uniqueness
1-Chloro-2-(3-hydroxy-4-methylpent-1-yn-1-yl)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and a wide range of applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
特性
CAS番号 |
322642-08-0 |
|---|---|
分子式 |
C20H15ClO3 |
分子量 |
338.8 g/mol |
IUPAC名 |
1-chloro-2-(3-hydroxy-4-methylpent-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15ClO3/c1-11(2)16(22)10-8-12-7-9-15-17(18(12)21)20(24)14-6-4-3-5-13(14)19(15)23/h3-7,9,11,16,22H,1-2H3 |
InChIキー |
HIVZPTBQXWEQRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
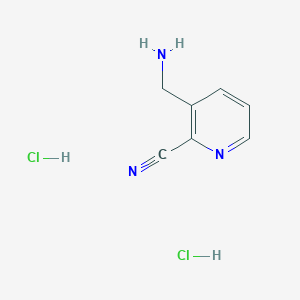
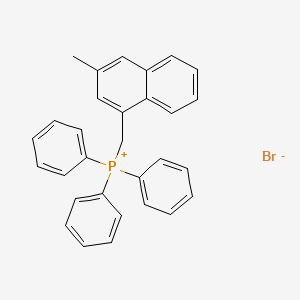
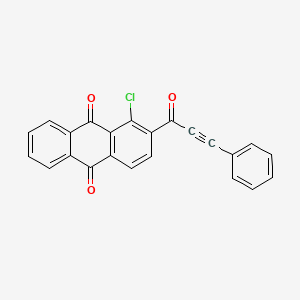
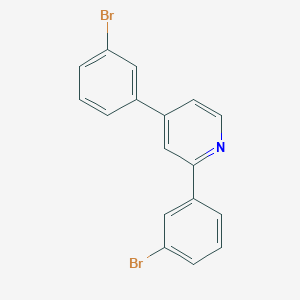
![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
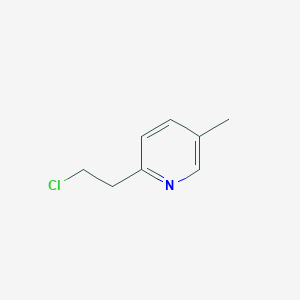
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
